An In-Depth Technical Guide to 4-Chloro-7,8-dihydroquinolin-5(6H)-one: A Keystone Intermediate in Medicinal Chemistry
An In-Depth Technical Guide to 4-Chloro-7,8-dihydroquinolin-5(6H)-one: A Keystone Intermediate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-Chloro-7,8-dihydroquinolin-5(6H)-one, a pivotal heterocyclic compound. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights into the synthesis, characterization, and application of this valuable chemical entity, grounded in established scientific principles.
Section 1: Core Molecular Attributes
4-Chloro-7,8-dihydroquinolin-5(6H)-one is a substituted dihydroquinolinone, a scaffold of significant interest in the field of medicinal chemistry. Its chemical structure, featuring a partially saturated pyridine and a benzene ring fused to a cyclohexanone moiety, along with a strategically placed chlorine atom, makes it a versatile intermediate for the synthesis of a diverse array of biologically active molecules.
Chemical Identity and Properties
A clear definition of the molecule's fundamental properties is the starting point for any rigorous scientific investigation. The key identifiers and physicochemical properties of 4-Chloro-7,8-dihydroquinolin-5(6H)-one are summarized below.
| Property | Value | Source |
| Chemical Name | 4-chloro-7,8-dihydroquinolin-5(6H)-one | [1] |
| CAS Number | 1823355-08-3 | [1][2] |
| Molecular Formula | C₉H₈ClNO | [2][3] |
| Molecular Weight | 181.62 g/mol | [2] |
| Exact Mass | 181.02944 Da | Calculated[4][5] |
Note on Exact Mass: The exact mass, or monoisotopic mass, is calculated using the masses of the most abundant isotopes of the constituent elements (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O) and is a critical parameter for high-resolution mass spectrometry analysis.[4]
Section 2: Synthesis and Spectroscopic Characterization
The synthesis and purification of 4-Chloro-7,8-dihydroquinolin-5(6H)-one are crucial first steps in its application. While specific literature detailing the synthesis of this exact molecule is not abundant, a robust protocol can be devised based on well-established methods for the synthesis of analogous 7,8-dihydroquinolin-5(6H)-ones.
Proposed Synthetic Protocol
The following protocol is a representative method adapted from known syntheses of similar dihydroquinolinone scaffolds. This multi-step synthesis involves the formation of a key intermediate followed by cyclization and chlorination.
Experimental Workflow:
A three-step synthesis of 4-Chloro-7,8-dihydroquinolin-5(6H)-one.
Step-by-Step Methodology:
-
Michael Addition: To a stirred solution of cyclohexane-1,3-dione (1.0 eq) in a suitable solvent such as ethanol, add a catalytic amount of a base (e.g., piperidine). To this mixture, add β-aminocrotononitrile (1.0 eq) dropwise at room temperature. The reaction is typically stirred for 12-24 hours until the starting materials are consumed (monitored by TLC). The intermediate adduct can be isolated by precipitation or extraction.
-
Cyclization: The intermediate adduct from the previous step is heated in a high-boiling point solvent (e.g., diphenyl ether) or under solvent-free conditions to induce cyclization. This step forms the core dihydroquinolinone ring system. The product, 7,8-dihydro-4-hydroxyquinolin-5(6H)-one, can be purified by recrystallization.
-
Chlorination: The 7,8-dihydro-4-hydroxyquinolin-5(6H)-one is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃), typically with gentle heating. This reaction substitutes the hydroxyl group at the 4-position with a chlorine atom. After the reaction is complete, the mixture is carefully quenched with ice water and neutralized to precipitate the crude product. Purification by column chromatography or recrystallization yields the final 4-Chloro-7,8-dihydroquinolin-5(6H)-one.
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline ring, as well as aliphatic protons of the cyclohexanone moiety. The chemical shifts and coupling constants would be indicative of their respective electronic environments.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbon, the aromatic carbons (with the carbon attached to the chlorine atom showing a characteristic shift), and the aliphatic carbons of the saturated ring.
-
Mass Spectrometry (MS): The mass spectrum would exhibit a molecular ion peak corresponding to the exact mass of the compound. A characteristic isotopic pattern for the presence of one chlorine atom ([M]+ and [M+2]+ in an approximate 3:1 ratio) would be a key diagnostic feature.
-
Infrared (IR) Spectroscopy: The IR spectrum would show a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1650-1700 cm⁻¹, as well as bands corresponding to C=C and C-N stretching vibrations of the aromatic system.
Section 3: Applications in Drug Discovery and Development
The dihydroquinolinone scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. 4-Chloro-7,8-dihydroquinolin-5(6H)-one, with its reactive chlorine atom, serves as an excellent starting point for the synthesis of libraries of compounds for drug discovery.
Role as a Precursor for Kinase Inhibitors
Protein kinases are a major class of drug targets, particularly in oncology. The dysregulation of kinase signaling pathways is a hallmark of many cancers. The quinoline and dihydroquinolinone cores can mimic the adenine region of ATP, the natural substrate for kinases, making them ideal scaffolds for the design of ATP-competitive kinase inhibitors.
Targeted Signaling Pathway: An Example with p38 MAP Kinase
The p38 mitogen-activated protein (MAP) kinase is a key enzyme in a signaling cascade that responds to inflammatory cytokines and cellular stress. Inhibitors of p38 MAP kinase have therapeutic potential in a variety of inflammatory diseases and cancers. Dihydroquinolinone-based compounds have been developed as potent p38 MAP kinase inhibitors.
Inhibition of the p38 MAP Kinase pathway by a dihydroquinolinone-based inhibitor.
The 4-chloro position on the dihydroquinolinone ring is a key site for derivatization. Nucleophilic substitution reactions at this position allow for the introduction of various side chains, which can be tailored to enhance binding affinity and selectivity for the target kinase.
Section 4: Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 4-Chloro-7,8-dihydroquinolin-5(6H)-one. While a specific safety data sheet (SDS) for this compound is not widely available, information from analogous compounds suggests the following:
-
Hazard Classifications: May be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.[1]
-
Personal Protective Equipment (PPE): It is recommended to use standard laboratory PPE, including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Section 5: Conclusion
4-Chloro-7,8-dihydroquinolin-5(6H)-one is a chemical intermediate of significant value to the drug discovery and development community. Its well-defined molecular attributes and the reactivity of its chloro-substituent provide a versatile platform for the synthesis of novel bioactive compounds, particularly in the realm of kinase inhibitors. This guide has provided a foundational understanding of its synthesis, characterization, and potential applications, intended to empower researchers in their pursuit of new therapeutic agents.
References
-
4-chloro-5,6,7,8-tetrahydroquinolin-5-one — Chemical Substance Information. NextSDS. Available from: [Link]
-
4-Chloro-6,7-dihydroquinolin-8(5H)-one | 1196156-61-2. Appchem. Available from: [Link]
-
5,6,7,8-Tetrahydroquinolines. Part I. A novel synthesis of 7,8-dihydroquinolin-5(6H)-ones. Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]
-
4-chloro-5,6,7,8-tetrahydroquinolin-5-one. Molport. Available from: [Link]
-
Calculating Exact Masses. Mass Spectrometry Facility, University of Missouri. Available from: [Link]
-
Exact Mass Calculator, Single Isotope Version. Scientific Instrument Services. Available from: [Link]
Sources
- 1. nextsds.com [nextsds.com]
- 2. 4-chloro-5,6,7,8-tetrahydroquinolin-5-one | 1823355-08-3 | Buy Now [molport.com]
- 3. appchemical.com [appchemical.com]
- 4. Calculating Exact Masses | Mass Spectrometry Facility, University of Missouri [msfacility.missouri.edu]
- 5. Exact Mass Calculator, Isotope Abundance Calculator, Single Isotope Version [sisweb.com]
